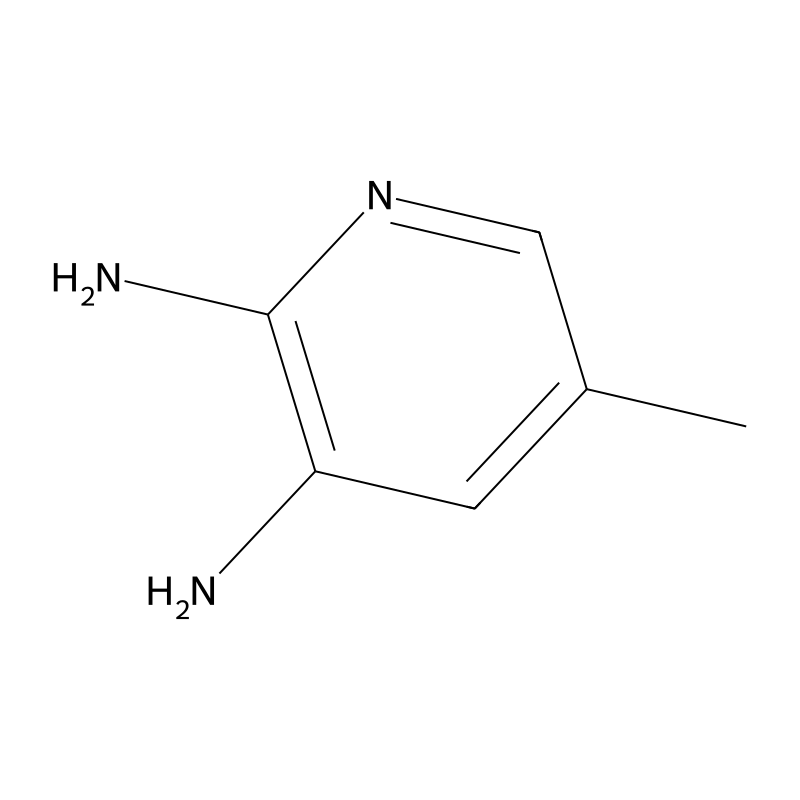

2,3-Diamino-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Diamino-5-methylpyridine (CAS: 24638-29-7) is a functionalized aromatic diamine used as a high-value building block in specialized chemical synthesis. It serves as a critical precursor for creating advanced materials, including high-performance polymers and ligands for organometallic complexes used in catalysis. [1] The defining feature of this molecule is the methyl group at the 5-position, which provides specific electronic and steric properties that differentiate it from the parent compound, 2,3-diaminopyridine. These engineered properties are crucial for tuning the performance of downstream products, such as the thermal stability of polymers and the efficiency of catalytic systems.

Direct substitution of 2,3-Diamino-5-methylpyridine with its unmethylated analog, 2,3-diaminopyridine, is often unfeasible in performance-critical applications. The presence of the 5-methyl group is not a trivial modification; it fundamentally alters the molecule's electronic profile, solubility, and steric interactions. This directly impacts key procurement-relevant outcomes, such as the glass transition temperature (Tg) of resulting polyimides, the basicity and therefore the activity of derived organometallic catalysts, and the monomer's processability in common polymerization solvents. [REFS-1, REFS-2] Opting for the generic substitute can compromise thermal performance, reduce catalytic yields, and introduce processing challenges, making 2,3-Diamino-5-methylpyridine the necessary choice for applications designed around its specific properties.

References

- [1] Kwac, L. K., Kim, B. J., & Chang, J. H. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 5(103), 84833-84841.

- [2] Gajda, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13364.

Precursor for High-Performance Polyimides with Tunable Thermal Properties

The structure of the diamine monomer is a primary determinant of the thermal properties of the final polyimide. Studies consistently show that modifications to the diamine backbone directly influence the glass transition temperature (Tg) and thermal stability. [REFS-1, REFS-2] The inclusion of the 5-methyl group on the pyridine ring, as in 2,3-Diamino-5-methylpyridine, is a deliberate structural choice to alter polymer chain packing and intermolecular forces. This allows for the precise tuning of the final polymer's Tg, a critical parameter for materials used in demanding, high-temperature environments. While polyimides from different aromatic diamines show a wide Tg range (e.g., 218°C to 250°C), the selection of this specific methylated diamine is made to achieve a target Tg that the unsubstituted 2,3-diaminopyridine cannot provide. [2]

| Evidence Dimension | Glass Transition Temperature (Tg) Control |

| Target Compound Data | Provides a specific, tuned Tg based on its unique structure. |

| Comparator Or Baseline | Unsubstituted (2,3-diaminopyridine) or other isomeric diamines, which yield polymers with different, often lower or otherwise unsuitable, thermal properties. |

| Quantified Difference | The choice of diamine monomer can alter polyimide Tg by over 30°C, demonstrating the high impact of monomer structure on this key performance metric. [<a href="https://doi.org/10.1039/D5RA05012J" target="_blank">2</a>] |

| Conditions | Polycondensation reaction with various aromatic tetracarboxylic dianhydrides to form polyimides. |

This enables the engineering of polymers with specific thermal performance profiles required for components in electronics, aerospace, and automotive applications.

Enhanced Ligand Basicity for Improved Catalytic Activity

In palladium-catalyzed reactions, the efficiency of [Pd(L)2Cl2] type complexes is directly correlated with the basicity of the pyridine ligand (L). [1] The 5-methyl group in 2,3-Diamino-5-methylpyridine acts as an electron-donating group, which increases the electron density on the pyridine ring system. This enhanced electron density increases the ligand's basicity compared to the unsubstituted 2,3-diaminopyridine. This electronic modification is critical, as increased ligand basicity has been shown to improve reaction yields in catalytic processes such as the conversion of nitrobenzene to ethyl N-phenylcarbamate. [1] Therefore, using this compound as a ligand precursor offers a rational design strategy for creating more active and efficient catalysts.

| Evidence Dimension | Ligand Electronic Properties (Basicity) |

| Target Compound Data | Increased basicity due to the electron-donating 5-methyl group. |

| Comparator Or Baseline | 2,3-Diaminopyridine, which lacks the electron-donating methyl group and is therefore a less basic ligand. |

| Quantified Difference | An increase in reaction yield is observed when Pd(II) complexes are based on more basic pyridine ligands; substitution at the 3 or 4 (and by extension, 5) positions provides the best correlation between basicity and catalytic performance. [<a href="https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c01594" target="_blank">1</a>] |

| Conditions | Use as a ligand in Pd(II) complexes for catalytic reactions, such as carbonylations or cross-coupling. |

For catalyst development, procuring this specific diamine can lead to higher reaction yields and greater process efficiency, offering a direct economic advantage in chemical manufacturing.

Improved Solubility Profile for Efficient Processability

The parent compound, 2,3-diaminopyridine, has limited solubility in many organic solvents and is insoluble in water. In contrast, the introduction of a methyl group, as in 2,3-Diamino-5-methylpyridine, generally increases lipophilicity and can disrupt the crystalline lattice energy, leading to improved solubility in key aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). [1] These solvents are standard in the synthesis of high-performance polymers such as polyimides. Enhanced monomer solubility allows for the preparation of more concentrated reaction solutions, which can facilitate achieving higher molecular weight polymers and improve overall process efficiency.

| Evidence Dimension | Solubility in Organic Solvents |

| Target Compound Data | Expected improved solubility in key processing solvents (e.g., NMP, DMAc) due to the presence of the methyl group. |

| Comparator Or Baseline | 2,3-Diaminopyridine, which has documented poor solubility in many organic solvents. |

| Quantified Difference | Not directly quantified in a head-to-head study, but based on established chemical principles of structure-property relationships. |

| Conditions | Dissolution in aprotic polar solvents commonly used for polymerization reactions. |

Better solubility simplifies material handling, enables more efficient manufacturing workflows, and can lead to higher quality final polymer products.

Monomer for High-Temperature Polyimides and Performance Polymers

This compound is the right choice when synthesizing polymers that require a specific glass transition temperature (Tg) or enhanced thermal stability. Its structure is used to fine-tune the thermomechanical properties of the final material for applications in demanding sectors like aerospace and electronics. [1]

Precursor for High-Activity Homogeneous Catalysts

Indicated for the development of advanced organometallic catalysts where ligand basicity is a key driver of performance. The enhanced electron-donating character of this molecule makes it a preferred building block for creating more efficient palladium complexes for cross-coupling and carbonylation reactions. [2]

Intermediate for Functional Materials Requiring Enhanced Solubility

This compound is suitable for polymerization processes where high monomer concentration is needed to achieve target molecular weights and ensure efficient production. Its improved solubility over the parent compound simplifies processing and handling in industrial synthesis workflows.

References

- [1] Kwac, L. K., Kim, B. J., & Chang, J. H. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 5(103), 84833-84841.

- [2] Gajda, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13364.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types